Succinaldehyde sodium bisulfite

説明

Contextual Significance of Stabilized Dialdehyde (B1249045) Forms in Synthetic Chemistry

Dialdehydes are valuable building blocks in organic synthesis due to the presence of two reactive carbonyl groups, which can participate in a wide range of chemical transformations. However, their high reactivity often leads to instability, including self-polymerization, which limits their practical application. google.com Succinaldehyde (B1195056), in its free form, exemplifies this challenge. google.com

The stabilization of dialdehydes through the formation of adducts, such as the bisulfite addition products, is a key strategy to overcome this limitation. The reaction of an aldehyde with sodium bisulfite yields an α-hydroxysulfonic acid salt, which is a stable, crystalline solid. wikipedia.org This transformation effectively "protects" the reactive aldehyde groups, allowing for easier handling, storage, and purification. wikipedia.orgguidechem.com The original aldehyde can then be readily regenerated from the bisulfite adduct when needed by treatment with an acid or a base. google.comwikipedia.org This reversible protection strategy has made otherwise difficult-to-handle dialdehydes like succinaldehyde readily available for use in complex syntheses. google.com

Evolution of Methodologies for Handling Reactive Aldehyde Species in Academic Pursuits

Historically, the inherent instability of reactive aldehydes posed a significant hurdle for chemists. google.com Early methods for preparing and using succinaldehyde were often inefficient or relied on expensive starting materials. google.com The discovery that succinaldehyde could be effectively stabilized as its bisulfite adduct represented a significant methodological advancement. google.com

A notable method for preparing succinaldehyde sodium bisulfite involves the reaction of a 2,5-dialkoxy-tetrahydrofuran with an alkali metal bisulfite, such as sodium bisulfite. google.com This process, typically conducted at elevated temperatures, results in the formation of the stable, crystalline bisulfite adduct. google.com This particular synthetic route provides a more practical and accessible path to a stabilized form of succinaldehyde, thereby facilitating its broader use in research. google.com

The development of such methodologies is part of a larger trend in organic chemistry focused on controlling the reactivity of functional groups. The use of protecting groups, of which the bisulfite adduct is a prime example, allows for selective reactions at other sites within a molecule without interference from the highly reactive aldehyde. guidechem.com This concept has been fundamental to the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Chemical and Physical Properties

Succinaldehyde sodium bisulfite is a white to yellowish-white crystalline solid. wikipedia.org It is soluble in water and has a slight sulfurous odor. wikipedia.org

| Property | Value | Source(s) |

| Molecular Formula | C4H8Na2O8S2 | chemicalbook.comscbt.com |

| Molecular Weight | 294.20 g/mol | chemicalbook.comscbt.comcymitquimica.com |

| Melting Point | Decomposes at approximately 300°C | google.comalfa-chemistry.com |

| Appearance | White to yellowish-white powder or crystals | wikipedia.org |

| Solubility | Soluble in water | |

| CAS Number | 5450-96-4 | scbt.comalfa-chemistry.com |

Synthesis

The primary method for the synthesis of succinaldehyde sodium bisulfite involves the reaction of succinaldehyde with sodium bisulfite in an aqueous solution. google.com An alternative and historically significant method starts from 2,5-diethoxy-tetrahydrofuran.

Reaction Scheme:

A solution of 2,5-diethoxy-tetrahydrofuran is heated with a saturated solution of sodium bisulfite. google.com The reaction is typically carried out at temperatures between 80-100°C for several hours. google.com Upon cooling, the succinaldehyde bis-sodium bisulfite dihydrate adduct crystallizes from the reaction mixture as colorless needles. google.com This product can be further purified by recrystallization from aqueous ethanol. google.com

Research Applications

The utility of succinaldehyde, made accessible through its stable bisulfite adduct, lies in its role as an intermediate in the synthesis of various organic compounds. google.com It has been notably used in the synthesis of tropane (B1204802) alkaloids and quinoxalines. google.com Furthermore, its cross-linking ability makes it a candidate for applications in polymer chemistry, such as in the tanning of proteins. google.com The formation of bisulfite adducts is also a well-established technique for the purification of aldehydes from reaction mixtures. wikipedia.orgnih.gov

Structure

3D Structure of Parent

特性

CAS番号 |

5450-96-4 |

|---|---|

分子式 |

C4H10NaO8S2 |

分子量 |

273.2 g/mol |

IUPAC名 |

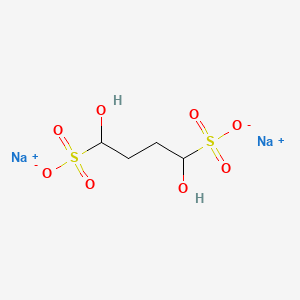

disodium;1,4-dihydroxybutane-1,4-disulfonate |

InChI |

InChI=1S/C4H10O8S2.Na/c5-3(13(7,8)9)1-2-4(6)14(10,11)12;/h3-6H,1-2H2,(H,7,8,9)(H,10,11,12); |

InChIキー |

YVBNQRPDCBFKGY-UHFFFAOYSA-N |

SMILES |

C(CC(O)S(=O)(=O)[O-])C(O)S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

C(CC(O)S(=O)(=O)O)C(O)S(=O)(=O)O.[Na] |

他のCAS番号 |

5450-96-4 |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Succinaldehyde and Its Bisulfite Adducts

Direct Synthesis of Succinaldehyde (B1195056) Bisulfite Adducts

The direct synthesis of succinaldehyde bisulfite adducts offers a practical route to a stable form of succinaldehyde, making it readily available for various chemical applications. google.com This method bypasses the isolation of the unstable free aldehyde.

Reaction of 2,5-Dialkoxy- and 2,5-Diacyloxy-tetrahydrofurans with Alkali Metal Bisulfites

A primary method for preparing alkali metal bisulfite adducts of succinaldehyde involves the reaction of 2,5-dialkoxy-tetrahydrofurans or 2,5-diacyloxy-tetrahydrofurans with an alkali metal bisulfite, such as sodium bisulfite or potassium bisulfite. google.com In this process, the tetrahydrofuran (B95107) derivative undergoes ring fission and reacts with the bisulfite to form the stable bis-adduct. For example, 2,5-diethoxytetrahydrofuran (B1583660) can be reacted with a saturated solution of potassium bisulfite to yield the bis-potassium bisulfite dihydrate adduct of succinaldehyde. google.com This approach is advantageous as the starting tetrahydrofuran derivatives are known compounds with established preparation methods. google.com

Optimization of Reaction Conditions for High-Yield Adduct Formation

To achieve high yields of the succinaldehyde bisulfite adduct, specific reaction conditions are optimized. The reaction is typically carried out at an elevated temperature, ideally between 80°C and 100°C. google.com The reaction mixture is heated for a duration of approximately 6 to 12 hours. google.com Upon completion of the reaction and subsequent cooling, the bis-alkali metal bisulfite dihydrate adduct of succinaldehyde spontaneously crystallizes from the solution, often in the form of colorless needles. google.com For further purification, the product can be recrystallized from an aqueous alcohol solution, such as aqueous methanol (B129727) or ethanol. google.com

| Parameter | Optimal Condition | Source |

| Reactants | 2,5-Dialkoxy- or 2,5-Diacyloxy-tetrahydrofuran and an alkali metal bisulfite (e.g., sodium bisulfite) | google.com |

| Temperature | 80°C - 100°C | google.com |

| Reaction Time | 6 - 12 hours | google.com |

| Isolation | Spontaneous crystallization upon cooling | google.com |

| Purification | Recrystallization from aqueous alkanol (e.g., methanol, ethanol) | google.com |

Liberation of Succinaldehyde from its Bisulfite Adducts for Synthetic Applications

The primary utility of the succinaldehyde bisulfite adduct lies in its ability to act as a stable source from which the free, reactive succinaldehyde can be generated on demand. google.com This liberation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Reversion Mechanisms

The succinaldehyde bisulfite adduct can be readily converted back to the free aldehyde in the presence of an acid. google.com The formation of bisulfite adducts is a reversible reaction. In an acidic medium, the equilibrium shifts, favoring the dissociation of the adduct back to the parent aldehyde and bisulfite. This acid-catalyzed reversion is a fundamental method for regenerating the aldehyde for use as an intermediate in various syntheses, such as in the preparation of tropane (B1204802) alkaloids and quinoxalines. google.com

Base-Mediated Dissociation Protocols

Similarly, the adduct can be dissociated using an alkali or base. google.com Base-mediated protocols are also effective for liberating the succinaldehyde in situ for immediate reaction. For instance, in procedures like reductive amination, a base such as triethylamine (B128534) (NEt₃) is added to a mixture containing the bisulfite adduct. nih.gov The base facilitates the release of the free aldehyde, which can then react with an amine present in the mixture. nih.gov This approach avoids the need to isolate the unstable aldehyde, streamlining the synthetic process. rsc.org

| Liberation Method | Reagent Type | Mechanism | Application Example | Source |

| Acid-Catalyzed | Acid | Shifts equilibrium to favor dissociation into free aldehyde and bisulfite. | Generation of succinaldehyde for use in syntheses of heterocycles. | google.com |

| Base-Mediated | Base (Alkali) | Promotes dissociation for in situ reactions. | In situ generation of succinaldehyde for reductive amination. | google.comnih.gov |

Alternative Precursor Routes to Succinaldehyde: Methodological Considerations

While the bisulfite adduct is a key intermediate, several other methods exist to produce succinaldehyde itself. These routes have been developed to overcome the high costs or low availability of starting materials associated with older methods like the electrolytic oxidation of butanediol (B1596017) or the ring fission of pyrrole (B145914). google.com

Modern synthetic routes to succinaldehyde include:

Hydrolysis of 2,5-Dialkoxytetrahydrofurans: The acid-catalyzed hydrolysis of precursors like 2,5-dimethoxytetrahydrofuran (B146720) in water yields succinaldehyde. orgsyn.org This method is efficient and forms the basis for subsequent in situ reactions, such as organocatalyzed dimerizations. orgsyn.org

Oxidation of Tetrahydrofuran: A two-step process involving the oxidation of tetrahydrofuran with chlorine, followed by hydrolysis, can produce succinaldehyde. smolecule.com

Hydroformylation of Acrolein: This method utilizes acrolein or its acetals as a starting material to synthesize succinaldehyde. smolecule.com

Dehydrogenation of 1,4-Butanediol: The catalytic dehydrogenation of 1,4-butanediol, for example using a copper chromite catalyst, is another viable route to the dialdehyde (B1249045). smolecule.com

| Precursor | Reaction Type | Description | Source |

| 2,5-Dialkoxytetrahydrofurans | Hydrolysis | Acid-catalyzed reaction with water to yield free succinaldehyde. | orgsyn.org |

| Tetrahydrofuran | Oxidation & Hydrolysis | Involves chlorination followed by hydrolysis. | smolecule.com |

| Acrolein | Hydroformylation | Catalytic reaction to form the four-carbon dialdehyde. | smolecule.com |

| 1,4-Butanediol | Dehydrogenation | Catalytic removal of hydrogen to form the aldehyde groups. | smolecule.com |

Hydrolysis of Cyclic Diacetals

A primary and effective method for preparing alkali metal bisulfite adducts of succinaldehyde involves the direct reaction of a cyclic diacetal precursor with an alkali metal bisulfite. google.com The starting materials for this route are typically 2,5-dialkoxy-tetrahydrofurans or the corresponding 2,5-diacyloxy-tetrahydrofurans. google.com These precursors are hydrolyzed in situ, and the resulting succinaldehyde is trapped by the bisulfite to form the stable adduct.

The process involves heating the tetrahydrofuran derivative with a solution of sodium bisulfite. google.com The reaction is generally carried out at elevated temperatures, typically between 80 and 100 °C, for a period of 6 to 12 hours. google.com Upon cooling, the succinaldehyde bis-sodium bisulfite dihydrate adduct crystallizes from the reaction mixture as colorless needles. google.com This method is advantageous as it circumvents the need to isolate the unstable free succinaldehyde.

A specific, well-documented procedure involves the hydrolysis of 2,5-dimethoxytetrahydrofuran. orgsyn.org In this synthesis, the diacetal is heated with deionized water to produce a solution of succinaldehyde. orgsyn.org The free aldehyde can then be isolated via distillation before being converted to the bisulfite adduct. orgsyn.org The purification of aldehydes through the formation of their bisulfite adducts is a well-established technique, allowing for easy separation from non-carbonyl impurities. escholarship.orgorgsyn.orgnih.gov

Table 1: Reaction Conditions for Hydrolysis of 2,5-Dimethoxytetrahydrofuran

| Parameter | Value | Source |

| Starting Material | 2,5-Dimethoxytetrahydrofuran | google.com, orgsyn.org |

| Reagent | Deionized Water / Sodium Bisulfite Solution | google.com, orgsyn.org |

| Temperature | 80 - 100 °C | google.com |

| Reaction Time | 6 - 12 hours | google.com |

| Product | Succinaldehyde bis-sodium bisulfite dihydrate | google.com |

| Yield (of free aldehyde) | 73% | orgsyn.org |

Evaluation of Electrolytic Oxidation Pathways

Alternative pathways to succinaldehyde have been explored, including the electrolytic oxidation of precursors like 1,4-butanediol. google.com This method involves the electrochemical conversion of the diol to the corresponding dialdehyde.

However, from an industrial perspective, this pathway has been evaluated as being frequently prohibitive. google.com The primary drawbacks cited are the high costs associated with the manufacturing process and, in some cases, the limited availability of the necessary starting materials. google.com Compared to the hydrolysis of readily available cyclic diacetals, the electrolytic route is often considered less economically viable for large-scale production of succinaldehyde or its bisulfite adduct. google.com

Table 2: Comparative Viability of Synthetic Pathways

| Synthetic Pathway | Precursor | Reported Viability | Reference |

| Hydrolysis of Cyclic Diacetal | 2,5-Dialkoxy-tetrahydrofuran | Industrially practical | google.com |

| Electrolytic Oxidation | 1,4-Butanediol | Often industrially prohibitive due to cost | google.com |

Analysis of Ring Fission Methodologies

Ring fission represents another class of synthetic strategies to obtain succinaldehyde. These methods involve the cleavage of a cyclic precursor to yield the linear dialdehyde. Two notable examples are the ring fission of pyrrole and the oxidative ring fission of tetrahydrofuran. google.comgoogle.com

The ring fission of pyrrole is a known method for preparing succinaldehyde. google.com However, much like the electrolytic oxidation pathway, it is often deemed industrially prohibitive due to high manufacturing costs and potential issues with the availability of starting materials. google.com

A more direct ring fission approach is the vapor-phase oxidation of tetrahydrofuran. google.com This process involves passing a mixture of tetrahydrofuran vapor and an oxygen-containing gas, such as air, over a metal catalyst at high temperatures. google.com The catalysts employed are typically metallic silver or copper. google.com The reaction is conducted at temperatures ranging from 200 °C to 500 °C, with a more specific range of 340 °C to 360 °C often utilized. google.com The succinaldehyde product is then recovered from the resulting gas mixture by condensation. google.com

Table 3: Conditions for Vapor-Phase Oxidation of Tetrahydrofuran

| Parameter | Description | Source |

| Starting Material | Tetrahydrofuran | google.com |

| Reagent | Oxygen-containing gas (e.g., air) | google.com |

| Catalyst | Metallic Silver or Metallic Copper | google.com |

| Temperature Range | 200 - 500 °C | google.com |

| Preferred Temperature | 340 - 360 °C | google.com |

| Phase | Vapor Phase | google.com |

Chemical Transformations and Mechanistic Investigations Involving Succinaldehyde and Its Adduct

Nucleophilic Addition Chemistry of the Succinaldehyde (B1195056) Moiety

The electrophilic nature of the two carbonyl groups in succinaldehyde makes it susceptible to nucleophilic attack, leading to a diverse range of chemical products. This section explores key nucleophilic addition reactions involving the succinaldehyde moiety.

Strecker Reaction for 1-Substituted 2,5-Dicyanopyrrolidine Synthesis and Stereochemical Control

The Strecker synthesis, a classic method for producing amino acids from aldehydes, can be adapted to utilize succinaldehyde for the synthesis of pyrrolidine (B122466) derivatives. masterorganicchemistry.com The reaction proceeds through the formation of an imine, followed by the addition of a cyanide ion to yield an α-amino nitrile. masterorganicchemistry.com In the case of succinaldehyde, a bifunctional substrate, this process can occur at both carbonyl groups, leading to the formation of 1-substituted 2,5-dicyanopyrrolidines.

The initial step involves the reaction of succinaldehyde with an amine and a cyanide source, such as potassium cyanide, in the presence of a mild acid. masterorganicchemistry.com The amine first forms an iminium ion with the aldehyde, which is then attacked by the cyanide nucleophile. This sequence of reactions at both ends of the succinaldehyde molecule results in the cyclization and formation of the pyrrolidine ring.

The stereochemical outcome of this reaction is of significant interest. The addition of the cyanide to the iminium ions can lead to the formation of different stereoisomers of the 2,5-dicyanopyrrolidine product. Control over the stereochemistry can be influenced by various factors, including the nature of the substituent on the nitrogen atom (the "1-substituent"), the reaction conditions (temperature, solvent), and the use of chiral auxiliaries or catalysts. The synthesis of enantiopure N-substituted pyrrolidin-2,5-dione derivatives has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating a high degree of enantio- and diastereoselectivity. nih.gov

| Reactants | Key Steps | Product |

| Succinaldehyde, Primary Amine, Cyanide Source (e.g., KCN) | 1. Imine/Iminium ion formation at both carbonyl groups. 2. Nucleophilic attack by cyanide at both electrophilic centers. 3. Cyclization to form the pyrrolidine ring. | 1-Substituted 2,5-Dicyanopyrrolidine |

Aldol (B89426) Condensation Pathways and Investigations into Oligomerization Phenomena

Succinaldehyde, possessing α-hydrogens, readily undergoes aldol condensation reactions, particularly under basic conditions. wikipedia.orgkhanacademy.org This reaction involves the formation of an enolate ion from one molecule of succinaldehyde, which then acts as a nucleophile and attacks the carbonyl group of a second succinaldehyde molecule. wikipedia.org This process can continue, leading to the formation of oligomers and polymers. sigmaaldrich.com

The propensity of succinaldehyde to polymerize is a well-known characteristic that limits its practical application in its free form. google.com The aldol condensation is a primary pathway for this polymerization. The initial aldol addition product, a β-hydroxy aldehyde, can subsequently undergo dehydration to form an α,β-unsaturated aldehyde. khanacademy.org This unsaturated species can then participate in further condensation reactions, leading to complex oligomeric and polymeric structures. Research has focused on understanding and controlling these oligomerization phenomena. For instance, studies on glutaraldehyde (B144438), a related dialdehyde (B1249045), have elucidated the structure of new oligomers formed via aldol condensation. sigmaaldrich.com

| Reaction Type | Key Intermediates | Resulting Products |

| Aldol Addition | Enolate, β-hydroxy aldehyde | Oligomers, Polymers |

| Aldol Condensation | Enolate, β-hydroxy aldehyde, α,β-unsaturated aldehyde | Complex oligomeric and polymeric structures |

Bisulfite Adduct Formation as a Reversible Nucleophilic Addition Process

The reaction of succinaldehyde with sodium bisulfite is a classic example of reversible nucleophilic addition to a carbonyl group. wikipedia.orgyoutube.com This reaction is highly valuable as it provides a stable, water-soluble solid form of succinaldehyde, which is otherwise unstable and prone to polymerization. google.com The bisulfite adduct can be easily converted back to the free aldehyde by treatment with either acid or base. google.comrochester.edu

The mechanism of bisulfite addition involves the attack of the bisulfite ion (HSO₃⁻) or, more effectively, the sulfite (B76179) ion (SO₃²⁻) on the electrophilic carbonyl carbon. youtube.comcaltech.edu While bisulfite is the species present in solution, the sulfite ion is a significantly more potent nucleophile. caltech.edu The reaction results in the formation of an α-hydroxysulfonic acid salt. wikipedia.org The reversibility of this reaction is a key feature, allowing for the protection and subsequent deprotection of the aldehyde functionality. youtube.comrochester.edu This characteristic is exploited in purification procedures for aldehydes. rochester.edu

The stability of the bisulfite adduct is influenced by factors such as pH. caltech.edu The equilibrium of the reaction can be shifted by changing the pH; addition of acid or base will regenerate the carbonyl compound. rochester.edu

| Reactant | Nucleophile | Product | Reversibility |

| Succinaldehyde | HSO₃⁻ / SO₃²⁻ | Succinaldehyde sodium bisulfite adduct (α-hydroxysulfonic acid salt) | Yes, with acid or base treatment. google.comrochester.edu |

Crosslinking Mechanisms in Polymer Science

The bifunctional nature of succinaldehyde makes it an effective crosslinking agent in polymer science. It can react with various functional groups on polymer chains to form a three-dimensional network structure, thereby modifying the physical and mechanical properties of the material.

Formation of Schiff Bases with Amine Functionalities in Polymer Matrices

Succinaldehyde readily reacts with primary amine functionalities present in polymer matrices to form Schiff bases, also known as imines. researchgate.netyoutube.com This reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. youtube.com

This Schiff base formation is a widely used method for crosslinking polymers containing amine groups, such as proteins and certain synthetic polymers. google.com The reaction is typically carried out under mild conditions and can be catalyzed by acid. youtube.com The resulting imine linkages create covalent crosslinks between the polymer chains, leading to the formation of a stable polymer network.

Elucidation of Molecular Interactions in Polymer Network Formation

The formation of a polymer network through crosslinking with succinaldehyde involves a complex interplay of molecular interactions. Beyond the primary covalent bond formation (i.e., Schiff base linkages), other non-covalent interactions can play a significant role in the final structure and properties of the network. These can include hydrogen bonding, van der Waals forces, and potential host-guest interactions. nih.gov

The study of these molecular interactions is crucial for understanding the structure-property relationships of the crosslinked polymer. Techniques such as spectroscopy and thermal analysis can provide insights into the nature and extent of these interactions. The incorporation of multiple types of interactions, both covalent and non-covalent, within a polymer network can lead to materials with unique properties, such as self-healing capabilities and stimuli-responsiveness. nih.govnih.gov The elucidation of these interactions allows for the rational design of polymer networks with tailored properties for specific applications.

| Crosslinking Agent | Functional Group in Polymer | Type of Linkage | Resulting Structure |

| Succinaldehyde | Primary Amine (-NH₂) | Schiff Base (Imine, C=N) | Crosslinked Polymer Network |

Redox Reactivity and Polymerization Initiation

The bisulfite adduct of succinaldehyde, succinaldehyde sodium bisulfite, exhibits notable redox activity, particularly in the context of initiating polymerization reactions. This reactivity stems from its ability to act as a reducing agent in the presence of suitable oxidizing agents, forming a redox couple that can generate the free radicals necessary for polymerization.

Function as a Reducing Agent within Redox Catalyst Systems

Succinaldehyde sodium bisulfite serves as the reducing component in redox catalyst systems designed for the initiation of emulsion polymerization. In this capacity, it is typically paired with an oxidizing agent, such as an organic hydroperoxide. A particularly preferred system utilizes tert-butyl hydroperoxide as the oxidizing agent in conjunction with succinaldehyde bis(sodium bisulfite).

The primary advantage of using the bisulfite adduct is its stability compared to free succinaldehyde, which is prone to spontaneous polymerization. The adduct form provides a stable, water-soluble solid that can be readily incorporated into aqueous polymerization media. The aldehyde functionality is effectively "masked" by the bisulfite groups, preventing premature reactions and allowing for controlled generation of radicals when the redox system is activated.

These redox catalyst systems are employed in the radical emulsion polymerization of various ethylenically unsaturated monomers, including vinyl compounds. The mole ratio of the oxidizing agent to the succinaldehyde sodium bisulfite can be varied to control the initiation rate.

Mechanistic Studies of Emulsion Polymerization Initiation

The initiation of emulsion polymerization by the succinaldehyde sodium bisulfite redox system follows a free-radical mechanism. The process is initiated by the redox reaction between the reducing agent (succinaldehyde sodium bisulfite) and the oxidizing agent (e.g., tert-butyl hydroperoxide). This reaction generates free radicals in the aqueous phase.

The generally accepted mechanism for redox initiation in emulsion polymerization involves the following key steps:

Radical Generation: The reducing agent (succinaldehyde bisulfite) reacts with the oxidizing agent in the aqueous phase to produce radicals. While the specific elementary steps for the succinaldehyde bisulfite/tert-butyl hydroperoxide system are not extensively detailed in the available literature, by analogy with other sulfite-based redox systems, the reaction likely involves the transfer of an electron from the sulfur-containing species to the peroxide, leading to the cleavage of the O-O bond and the formation of radical species.

Initiation: These newly formed radicals in the aqueous phase can then react with monomer molecules that are either dissolved in the aqueous phase or present at the surface of the monomer droplets or micelles. This reaction creates a monomer radical.

Propagation: The monomer radical subsequently adds more monomer units, leading to the growth of a polymer chain. According to the Smith-Ewart theory of emulsion polymerization, these growing polymer chains precipitate or enter micelles, forming polymer particles. Polymerization then primarily occurs within these monomer-swollen polymer particles.

An important feature of using succinaldehyde bis(sodium bisulfite) is that the masked aldehyde groups can become incorporated into the resulting polymer. This incorporation of functional groups can provide sites for subsequent crosslinking reactions, which can be advantageous for the final properties of the polymer dispersion.

Enantioselective Transformations: Formation of Lactol Intermediates for Complex Synthesis

The available scientific literature from the conducted searches does not provide specific examples or mechanistic studies on the use of succinaldehyde sodium bisulfite for the enantioselective formation of lactol intermediates for complex synthesis. While the cyclization of succinaldehyde itself can lead to the formation of lactol structures, and various methods exist for the enantioselective synthesis of chiral lactols from other 1,4-dicarbonyl compounds, a direct application of the succinaldehyde sodium bisulfite adduct for this specific enantioselective transformation is not documented in the reviewed sources. Research on the organocatalytic dimerization of succinaldehyde has been reported to yield chiral enal products through an aldol reaction, which represents a different pathway of enantioselective transformation.

Advanced Applications in Organic Synthesis and Materials Science Research

Construction of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of succinaldehyde (B1195056) makes it an ideal precursor for forming cyclic compounds. Upon release from its stable bisulfite adduct, typically under acidic or alkaline conditions, the dialdehyde (B1249045) readily participates in cyclization reactions with primary amines and other nitrogen-containing nucleophiles. google.com

Succinaldehyde is a cornerstone in the synthesis of five- and six-membered nitrogen heterocycles.

Pyrrole (B145914) Synthesis via Paal-Knorr Reaction: The most direct application of succinaldehyde with primary amines is the Paal-Knorr synthesis to produce substituted pyrroles. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound, such as succinaldehyde, with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgalfa-chemistry.com The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com While this method produces pyrroles (the unsaturated analog), the resulting pyrrole ring can be subsequently reduced to the corresponding pyrrolidine (B122466) if the saturated ring system is desired. More direct, one-pot methods have also been developed that combine a condensation or Mannich reaction with a cyclization-aromatization sequence to produce highly functionalized pyrroles from succinaldehyde. nih.gov

Piperidine (B6355638) Derivatives via Robinson's Tropinone (B130398) Synthesis: Succinaldehyde is a critical starting material in the classic Robinson synthesis of tropinone, a bicyclic alkaloid that features a piperidine ring as its core structure. nih.govresearchgate.net First reported in 1917, this biomimetic, one-pot reaction combines succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or a synthetic equivalent) in a tandem sequence. nih.govbris.ac.uk The reaction proceeds through a series of nucleophilic additions and intramolecular Mannich reactions to construct the bicyclic tropane (B1204802) skeleton. nih.gov The use of succinaldehyde sodium bisulfite is particularly advantageous as it serves as a stable, water-soluble solid that can generate the reactive succinaldehyde in situ. google.com This synthesis was historically significant for enabling the production of atropine (B194438), a crucial medication derived from tropinone. researchgate.netresearchgate.net

Table 1: Key Syntheses of N-Heterocycles from Succinaldehyde

| Synthesis Name | Heterocycle Formed | Key Reactants | Description |

| Paal-Knorr Synthesis | Pyrrole (precursor to Pyrrolidine) | Succinaldehyde, Primary Amine/Ammonia | Condensation reaction forming a five-membered aromatic ring. wikipedia.orgalfa-chemistry.com |

| Robinson Synthesis | Tropinone (contains Piperidine ring) | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | A one-pot, multi-component reaction building a bicyclic alkaloid. nih.govbris.ac.uk |

Beyond the formation of simple monocyclic systems, succinaldehyde is a valuable tool for constructing more complex, fused polycyclic frameworks. These advanced methodologies often leverage the initial formation of a pyrrole ring, which is then used as a scaffold for subsequent cyclizations.

A prominent strategy involves creating N-aryl-pyrrole intermediates from succinaldehyde, which contain additional functionalities that can participate in a second ring-closing reaction. For example, researchers have developed efficient, one-pot multicomponent methods to synthesize N-arylpyrrole-3-carbaldehydes from succinaldehyde and various anilines. nih.gov These intermediates are then used to build bioactive fused heterocyclic systems such as pyrroloquinolines and pyrrolo-phenanthridines . nih.gov

Another advanced method involves an acid-promoted ring-opening of a furan (B31954) derivative followed by a key reductive Paal-Knorr cyclization . This has been used to access complex systems like pyrrolo[1,2-a]quinoxalines , where the pyrrole ring, derived from a 1,4-diketone precursor related to succinaldehyde, is fused to another heterocyclic system. researchgate.net While a patent mentions the use of succinaldehyde in the synthesis of quinoxalines, this typically requires a 1,2-dicarbonyl compound, making the formation of pyrrole-fused systems a more direct and mechanistically sound application of this 1,4-dialdehyde. google.comnih.gov

Polymer and Resin Modification for Enhanced Material Properties

In materials science, succinaldehyde sodium bisulfite is employed as a valuable additive to modify and improve the characteristics of various polymers. Its primary role is to act as a source for the bifunctional succinaldehyde, which can then serve as a crosslinking agent or a flexibilizing comonomer.

Urea-formaldehyde (UF) resins are widely used thermosetting adhesives, particularly in the wood products industry, known for their high reactivity and low cost. organic-chemistry.orgijpsr.com However, standard UF resins can be brittle. To counteract this, modifiers are introduced into the polymer structure. Succinaldehyde has been identified as one such modifier, used to introduce flexibility into the hardened UF resin network. researchgate.net

The development of these ternary resins involves the standard three-step "alkali-acid-alkali" synthesis process for UF resins, where urea (B33335) and formaldehyde (B43269) undergo addition and condensation reactions. nih.govchim.it Succinaldehyde is incorporated during this process. Its four-carbon aliphatic chain is integrated into the highly crosslinked aminomethylene structure of the UF resin. This flexible spacer between the rigid polymer chains helps to decrease internal stresses, thereby reducing brittleness. researchgate.net This modification aims to improve the toughness of the final cured resin without significantly compromising its adhesive strength.

Polyvinyl alcohol (PVA) is a water-soluble, biodegradable polymer with good film-forming properties. alfa-chemistry.com To make PVA materials water-insoluble and enhance their mechanical stability for applications like films and hydrogels, crosslinking is essential. organic-chemistry.org Dialdehydes, such as glutaraldehyde (B144438), are common crosslinking agents that react with the hydroxyl groups of PVA to form stable acetal (B89532) bridges. nih.govresearchgate.net

Succinaldehyde sodium bisulfite offers a practical alternative to using volatile or unstable free dialdehydes. As a stable, water-soluble solid, it can be easily blended into an aqueous PVA solution. alfa-chemistry.com Upon heating or under acidic conditions, it releases succinaldehyde, which then crosslinks the PVA chains. The mechanism proceeds via the acid-catalyzed formation of a hemiacetal between an aldehyde group and a PVA hydroxyl group, followed by reaction with a second hydroxyl group (on an adjacent polymer chain) and elimination of water to form a stable cyclic acetal crosslink. researchgate.netbeilstein-journals.org Research on the closely related glutaraldehyde sodium bisulfite has shown it to be an effective crosslinker for PVA/starch blends, indicating a similar utility for the succinaldehyde adduct. alfa-chemistry.com

The incorporation of succinaldehyde as a modifier and crosslinker has a direct impact on the mechanical and physical properties of the resulting polymers.

Mechanical Strength: In UF resins, the introduction of a flexible component like succinaldehyde is designed to enhance toughness and reduce the brittleness inherent in the highly crosslinked structure. researchgate.net For PVA, crosslinking is fundamental to improving its mechanical properties. Studies on analogous crosslinking systems show significant increases in tensile strength and thermal stability. For instance, crosslinking PVA with dicarboxylic acids has been shown to increase tensile strength from 22.6 MPa for neat PVA to 32.5 MPa for the crosslinked material. bris.ac.uk The formation of a dense, crosslinked network restricts polymer chain movement, leading to a stronger, more robust material. alfa-chemistry.com

Water Resistance: A primary goal of crosslinking water-soluble polymers like PVA is to improve their water resistance. The reaction of succinaldehyde's aldehyde groups with the hydroxyl groups on PVA chains consumes the hydrophilic -OH groups and creates a stable, water-insoluble network. wikipedia.orgorganic-chemistry.org Research on PVA/starch blends crosslinked with glutaraldehyde sodium bisulfite demonstrated an increase in the material's hydrophobicity, as evidenced by a higher water contact angle. alfa-chemistry.com This directly translates to lower water absorption and swelling, making the modified polymer more durable in humid or aqueous environments. Similarly, modifying UF resins can improve their water resistance, a known weakness of the standard polymer. researchgate.net

Table 2: Effects of Dialdehyde Crosslinking on Polymer Properties

| Property | Polymer System | Effect of Crosslinking | Rationale |

| Mechanical Strength | Polyvinyl Alcohol (PVA) | Increase in tensile strength and thermal stability. alfa-chemistry.combris.ac.uk | Formation of a rigid, crosslinked network that restricts chain mobility. alfa-chemistry.com |

| Brittleness | Urea-Formaldehyde (UF) Resin | Decrease in brittleness (increased flexibility). researchgate.net | Introduction of flexible aliphatic chains into the rigid polymer backbone. researchgate.net |

| Water Resistance | Polyvinyl Alcohol (PVA) | Increase in hydrophobicity and insolubility. alfa-chemistry.com | Consumption of hydrophilic hydroxyl groups and formation of a stable network. alfa-chemistry.comorganic-chemistry.org |

Role as a Key Intermediate in Complex Molecule Synthesis Pathways

Succinaldehyde, in its stabilized sodium bisulfite form, serves as a pivotal C4 building block in the intricate pathways of organic synthesis. Its latent dialdehyde functionality allows for controlled release and participation in a variety of condensation and cyclization reactions, making it an invaluable precursor for the construction of complex molecular architectures. The inherent instability of free succinaldehyde, which readily polymerizes, is effectively circumvented by the use of its crystalline and stable bisulfite adduct. This adduct can be conveniently stored and handled, releasing the reactive succinaldehyde in situ upon treatment with acid or base, thus ensuring its availability for controlled synthetic transformations. google.com

Precursor in Prostaglandin (B15479496) Analogue Synthetic Routes

The synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, represents a significant challenge in organic synthesis due to their complex stereochemistry. Modern synthetic strategies have identified succinaldehyde as a key starting material for the construction of the core cyclopentane (B165970) ring of prostaglandin analogues.

Recent research has highlighted an efficient approach to prostaglandins centered around the organocatalytic dimerization of succinaldehyde. This key reaction forms an enal intermediate which is then elaborated to construct the characteristic prostaglandin framework. While these studies often describe the in-situ generation of succinaldehyde from precursors like 2,5-dimethoxytetrahydrofuran (B146720), the use of succinaldehyde sodium bisulfite as a stable and solid source of succinaldehyde is a practical and advantageous alternative. The bisulfite adduct provides a reliable method to introduce the highly reactive succinaldehyde into the reaction mixture in a controlled manner, overcoming the challenges associated with its inherent instability.

The general synthetic strategy involves the following key transformations:

| Step | Description | Key Reagents/Conditions |

| 1. | Release of Succinaldehyde | Succinaldehyde sodium bisulfite treated with a mild acid or base. |

| 2. | Organocatalytic Dimerization | L-proline catalyzed dimerization to form a key enal intermediate. |

| 3. | Cyclization and Elaboration | Further intramolecular reactions and functional group manipulations to build the prostaglandin core. |

| 4. | Side Chain Installation | Introduction of the two characteristic side chains via various coupling reactions. |

This approach provides a concise and scalable route to a range of prostaglandin analogues, demonstrating the critical role of succinaldehyde as a fundamental building block in medicinal chemistry.

Design and Synthesis of Specific Chemical Scaffolds

The unique 1,4-dicarbonyl nature of succinaldehyde makes it an exceptional precursor for the synthesis of a variety of heterocyclic and bicyclic chemical scaffolds, which form the core of many natural products and pharmaceutically active molecules.

A classic and prominent example is the use of succinaldehyde sodium bisulfite in the synthesis of tropane alkaloids . These are a class of bicyclic alkaloids, with tropinone being a key intermediate. The synthesis of tropinone from succinaldehyde sodium bisulfite is a well-established method. In this reaction, the succinaldehyde, released from its bisulfite adduct, undergoes a Mannich-type reaction with methylamine and a derivative of acetonedicarboxylic acid. google.com

| Reactants | Product | Scaffold Type |

| Succinaldehyde, Methylamine, Acetonedicarboxylic acid derivative | Tropinone | Tropane (Bicyclic Alkaloid) |

The tropane scaffold is of significant medicinal importance, being the core structure of drugs like atropine and scopolamine.

Furthermore, succinaldehyde is a versatile precursor for the synthesis of various five-membered heterocyclic scaffolds through the Paal-Knorr synthesis . By reacting succinaldehyde (derived from its bisulfite adduct) with primary amines, hydrazines, or in the presence of a dehydrating agent, one can construct pyrroles, pyrazoles, and furans, respectively.

| Reactant | Product | Heterocyclic Scaffold |

| Primary Amine | N-substituted Pyrrole | Pyrrole |

| Hydrazine | Pyrazole | Pyrazole |

| Dehydrating Agent (e.g., P2O5) | Furan | Furan |

The ability to readily generate these fundamental heterocyclic systems underscores the importance of succinaldehyde sodium bisulfite as a versatile tool in the design and synthesis of diverse chemical scaffolds for drug discovery and materials science research.

Analytical Characterization and Stability Research of Succinaldehyde Bisulfite Adducts

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of succinaldehyde (B1195056) bisulfite adducts. These techniques provide insights into the atomic and molecular composition, as well as the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct and Released Aldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of succinaldehyde bisulfite adducts. nih.gov ¹H NMR, in particular, can be used to monitor the formation of the adduct and to troubleshoot separation processes. nih.gov For instance, the disappearance of the aldehyde hydrogen signal, typically found between 9-10 ppm, indicates the successful formation of the bisulfite adduct. nih.gov Conversely, the presence of this signal suggests an incomplete reaction or decomposition of the adduct. nih.gov

The stability of the adduct can also be assessed using ¹H NMR. For example, studies on similar fatty aldehyde bisulfite adducts have shown that the choice of solvent can significantly impact stability, with some solvents like acetone (B3395972) causing degradation over time, while others like ethyl formate (B1220265) improve stability. nih.gov The ¹H NMR spectrum provides a direct way to observe the integrity of the adduct under different conditions. nih.gov Furthermore, upon cleavage of the adduct to release the aldehyde, ¹H NMR is used to confirm the identity and purity of the regenerated aldehyde. escholarship.org

Mass Spectrometry (MS) Applications in Identification

Mass spectrometry (MS) is a key technique for confirming the molecular weight and identifying succinaldehyde bisulfite adducts. scbt.com The exact mass of succinaldehyde sodium bisulfite has been determined to be 293.94559812 Da. nih.gov MS analysis provides this fundamental piece of data, which is essential for confirming the identity of the synthesized compound.

In broader applications, MS methods are invaluable for studying the reactions of aldehydes with proteins, a process that can be analogous to the formation of bisulfite adducts. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) can identify specific amino acid residues that have been modified by aldehydes. nih.gov This highlights the utility of MS in not only identifying the primary adduct but also in understanding its potential interactions in more complex systems.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in succinaldehyde sodium bisulfite, providing further evidence of its structure. The IR spectrum of a similar compound, formaldehyde (B43269) sodium bisulfite, shows characteristic absorptions that can be extrapolated to understand the spectrum of the succinaldehyde adduct. chemicalbook.com The formation of the adduct results in the appearance of new, characteristic absorption bands. For instance, in the study of the benzaldehyde-bisulfite adduct, characteristic absorptions for the adduct were observed in the 900–1300 cm⁻¹ range, including C-O and S-O stretching vibrations. researchgate.net The disappearance of the characteristic C=O stretching vibration of the aldehyde and the appearance of O-H and S-O stretching bands from the bisulfite adduct are key indicators of a successful reaction. researchgate.netnist.gov

Chromatographic Methodologies for Purity Profiling and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of succinaldehyde sodium bisulfite and for monitoring the progress of its formation and any subsequent reactions. These methods separate the components of a mixture, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of succinaldehyde bisulfite adducts and for assessing the purity of the final product. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of sodium bisulfite in various formulations. nih.govnih.gov These methods are typically validated according to International Conference on Harmonization (ICH) guidelines to ensure they are accurate, precise, linear, and robust. nih.govnih.gov

For example, a stability-indicating RP-HPLC method was developed to quantify sodium bisulfite, achieving separation from other components within a short run time. nih.govnih.gov Such methods can be adapted for the analysis of succinaldehyde bisulfite adducts, allowing for the determination of their concentration and the detection of any impurities. nih.gov In the synthesis of related compounds, HPLC with charged aerosol detection (CAD) has been used to determine the purity of the crude product after the bisulfite adduct purification step. nih.gov The detection limits for aldehyde-bisulfite adducts can be very low, often in the nanomolar range, demonstrating the high sensitivity of HPLC techniques. researchgate.net

Table 1: HPLC Method Parameters for Bisulfite Analysis

| Parameter | Value |

|---|---|

| Column | Zorbax CN (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | 0.03 M tetrabutylammonium (B224687) hydrogen sulfate, 0.01 M potassium dihydrogen orthophosphate, and acetonitrile (B52724) (70:30 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 215 nm |

| Linearity Range | 10 to 990 μg/mL |

| Limit of Quantification | 10 μg/mL |

This table is based on a method for sodium bisulfite analysis and is representative of the types of parameters used in HPLC methods for related compounds. nih.govnih.gov

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds that may be released from succinaldehyde bisulfite adducts, particularly the free succinaldehyde itself. sigmaaldrich.com GC separates compounds based on their volatility and interaction with a stationary phase within a column. sigmaaldrich.com

While the succinaldehyde bisulfite adduct itself is not volatile, GC can be used to analyze the aldehyde after it has been released from the adduct. diva-portal.org This is particularly useful for monitoring the efficiency of the adduct's cleavage and the purity of the recovered aldehyde. GC coupled with a mass spectrometer (GC-MS) is an even more powerful technique, as it allows for the identification of the separated volatile components. researchgate.netresearchgate.net This can be crucial for identifying not only the desired succinaldehyde but also any volatile impurities or byproducts that may be present. researchgate.net The choice of GC column is critical and depends on the specific application, with factors like stationary phase, column dimensions, and film thickness influencing the separation efficiency. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Succinaldehyde sodium bisulfite |

| Succinaldehyde |

| Sodium bisulfite |

| Formaldehyde sodium bisulfite |

| Benzaldehyde |

| Acetone |

| Ethyl formate |

| Acetonitrile |

| Tetrabutylammonium hydrogen sulfate |

Chemical Stability of Succinaldehyde Bisulfite Adducts under Varying Conditions

Succinaldehyde is inherently unstable and prone to spontaneous polymerization, which limits its direct application in various chemical syntheses. google.com To overcome this, it is often converted into its bisulfite adduct, specifically Succinaldehyde sodium bisulfite (disodium 1,4-dihydroxybutane-1,4-disulfonate). This adduct is a stable, water-soluble solid, making it a readily available and manageable form of succinaldehyde for research and industrial use. google.com

The stability of the succinaldehyde bisulfite adduct is influenced by several factors, primarily temperature and pH.

Temperature Stability: The solid form of the succinaldehyde bisulfite adduct is thermally stable under standard conditions but will decompose at very high temperatures. Reports indicate that the bis-sodium bisulfite dihydrate adduct of succinaldehyde decomposes at approximately 300°C. google.com For storage, refrigeration (0-10°C) is often recommended to ensure long-term stability.

pH-Dependent Stability and Reversibility: The stability of the adduct in aqueous solutions is highly dependent on the pH of the medium. The formation of the bisulfite adduct is a reversible equilibrium reaction.

Neutral to Slightly Acidic Conditions: The adduct is most stable in this range. A patent for recovering aldehydes from their bisulfite adducts suggests that carrying out processes at a pH between approximately 5 and 8 enhances the stability of the adduct. google.com

Acidic or Alkaline Conditions: The equilibrium shifts to release the free succinaldehyde. This conversion is a key feature, allowing the regeneration of the aldehyde when needed. Treatment with either an acid or a strong base like sodium hydroxide (B78521) will break down the adduct and liberate the free aldehyde. google.comcolab.ws This reversibility is fundamental to its use as both a stabilizing agent and a purification handle. colab.ws

Below is a table summarizing the stability of Succinaldehyde Sodium Bisulfite under different conditions.

Table 1: Stability of Succinaldehyde Sodium Bisulfite

| Condition | Form | Stability | Notes |

|---|---|---|---|

| High Temperature | Solid | Decomposes at ~300°C google.com | Heat-sensitive; long-term storage is typically under refrigeration. |

| Neutral pH (in solution) | Aqueous | Relatively Stable | The equilibrium favors the adduct form. |

| Acidic pH (in solution) | Aqueous | Unstable | Reverts to free succinaldehyde and bisulfite. google.com |

| Alkaline pH (in solution) | Aqueous | Unstable | Reverts to free succinaldehyde; high pH is effective for regeneration. colab.wsrochester.edu |

Methodologies for Stabilizing Free Succinaldehyde in Aqueous Solution for Research Applications

The inherent instability of free succinaldehyde in aqueous solutions, primarily due to its propensity to polymerize, presents a significant challenge for its direct use in research. google.com While conversion to the bisulfite adduct is the most common stabilization strategy, certain applications may require the presence of the free aldehyde in solution. Methodologies to temporarily stabilize it focus on controlling the chemical environment to disfavor polymerization.

Strategies for pH Regulation and Buffering Systems

The rate of polymerization and other degradation reactions of aldehydes can be influenced by pH. For succinaldehyde, maintaining the pH within a specific range is critical. Since both strongly acidic and strongly basic conditions can catalyze side reactions for many aldehydes, a carefully controlled buffering system is essential.

A strategy for managing free succinaldehyde in solution involves leveraging the reversible equilibrium of its bisulfite adduct. By using a buffered solution with a pH between 6 and 7, it is possible to maintain a low equilibrium concentration of the free aldehyde, minimizing its rate of polymerization while still making it available for reaction. google.com This approach allows for a slow, controlled release of the aldehyde from the more stable adduct reservoir.

For applications where the bisulfite adduct cannot be used, selecting a buffer system that avoids catalysis of aldol (B89426) or condensation reactions is crucial. Phosphate (B84403) buffer systems are commonly used in biochemical applications to maintain a stable pH environment. For instance, in a study on stabilizing ascorbic acid, a phosphate buffer was used to maintain pH 7. nih.gov A similar approach could be adapted for succinaldehyde to investigate its stability and reaction kinetics under controlled pH conditions, minimizing pH-catalyzed degradation.

Application of Polymerization Inhibitors

Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their premature self-polymerization. wikipedia.org These inhibitors work by reacting with and deactivating the free radicals that initiate the polymerization chain reaction. While specific studies on the use of polymerization inhibitors for succinaldehyde are not widely documented, the principles from other unsaturated monomers, such as styrenes and acrylates, can be applied.

Common classes of polymerization inhibitors that could be effective for stabilizing free succinaldehyde include:

Phenolic Compounds: Hydroquinone (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT) are widely used. They function as chain-breaking antioxidants by donating a hydrogen atom to radical species. wikipedia.org These are often preferred for storage and transport as they can be easily removed by an alkali wash before the monomer is used for polymerization. wikipedia.org

Amines and Hydroxylamines: Compounds like p-phenylenediamines and diethylhydroxylamine (DEHA) are effective radical scavengers. wikipedia.org

Stable Radicals (Nitroxides): Molecules such as TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) are highly effective radical scavengers that can terminate polymerization chains. wikipedia.orgnih.gov

The selection of an appropriate inhibitor would depend on the specific research application, including the solvent system and the required purity of the final product.

Table 2: Potential Polymerization Inhibitors for Succinaldehyde

| Inhibitor Class | Examples | Mechanism of Action |

|---|---|---|

| Phenolic Compounds | Hydroquinone (HQ), 4-methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) wikipedia.org | Act as radical scavengers by donating a hydrogen atom to terminate the radical chain. |

| Amines/Hydroxylamines | Phenylenediamines, Diethylhydroxylamine (DEHA) wikipedia.org | React with radical intermediates, often through an aminoxyl radical intermediary. wikipedia.org |

| Stable Radicals | TEMPO, TEMPOL wikipedia.org | Directly combine with carbon-centered radicals to form neutral, non-propagating species. wikipedia.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical methods are powerful tools for examining the intricate details of chemical reactions at the molecular level. For succinaldehyde (B1195056) sodium bisulfite, these investigations focus on the formation and dissociation of the adduct and the pathways of its subsequent derivatization reactions.

The formation of an aldehyde-bisulfite adduct, such as succinaldehyde sodium bisulfite, is a reversible reaction involving the nucleophilic addition of a bisulfite ion to a carbonyl group. caltech.edu Computational studies on similar aldehyde-bisulfite systems have elucidated the key steps and transition states in this process.

The reaction mechanism is understood to involve two primary rate-determining steps in the pH range of 1-3: the addition of the bisulfite ion (HSO₃⁻) and the sulfite (B76179) ion (SO₃²⁻) to the carbonyl carbon. caltech.edu Quantum chemical calculations have shown that the sulfite ion is a significantly more potent nucleophile than the bisulfite ion, with rate constants for sulfite addition being four to five orders of magnitude higher. caltech.edu Below pH 1, evidence of specific acid catalysis has also been observed in some cases. caltech.edu

Theoretical models can calculate the energy barriers associated with the formation and cleavage of the carbon-sulfur bond, providing insights into the stability of the adduct. These calculations help in understanding the equilibrium position of the reaction under various conditions. While direct crystallographic data for many bisulfite adducts have been historically scarce, computational modeling can predict their solid-state structures. amphoteros.com

Table 1: Key Factors in Aldehyde-Bisulfite Adduct Formation

| Factor | Description | Reference |

| Nucleophile | The sulfite ion (SO₃²⁻) is a much more effective nucleophile than the bisulfite ion (HSO₃⁻). | caltech.edu |

| pH | The relative concentrations of HSO₃⁻ and SO₃²⁻, and thus the reaction kinetics, are pH-dependent. | caltech.edu |

| Acid Catalysis | At very low pH (below 1), specific acid catalysis can play a role in the reaction mechanism. | caltech.edu |

| Reversibility | The formation of the adduct is a reversible process, and the position of the equilibrium is influenced by factors like temperature and pH. | caltech.edu |

Computational chemistry plays a vital role in mapping out the potential reaction pathways when a molecule like succinaldehyde is used in a synthesis. frontiersin.orgnih.gov For instance, in reactions like the Robinson "double Mannich" reaction where succinaldehyde is a key reactant, computational models can explore the sequence of events, including nucleophilic additions, imine formation, and intramolecular cyclizations. wikipedia.org

These models can be broadly categorized into two types:

Rule-based systems: These utilize a predefined set of reaction rules to predict possible products. frontiersin.org

Data-driven machine learning models: These learn from large datasets of known reactions to predict outcomes, often employing sequence-to-sequence (seq2seq) models or graph-convolutional neural networks. frontiersin.orgnih.gov

By calculating the energies of intermediates and transition states, computational models can help identify the most likely reaction pathway and predict the major products of a reaction. nih.gov This is particularly useful in complex, multi-step syntheses.

Molecular Modeling for Structure-Reactivity Correlation Analyses

Molecular modeling techniques are employed to establish relationships between the structure of a molecule and its chemical reactivity. In the context of succinaldehyde, these analyses can help explain its behavior in various reactions.

For aldehyde-bisulfite adducts, linear free-energy relationships have been explored. For a limited set of aldehydes, a correlation has been found between the stability of the bisulfite adduct and the Taft σ* parameter, which is a measure of the polar substituent effect. caltech.edu A strong correlation also exists between the stability constants of bisulfite adducts and the hydration constants of the corresponding carbonyl compounds. caltech.edu

While a specific structure-reactivity analysis for succinaldehyde sodium bisulfite is not extensively documented in the searched literature, the principles from related compounds can be applied. The presence of two aldehyde groups in succinaldehyde introduces additional complexity and potential for intramolecular reactions, which can be modeled to understand how the structure influences the outcome of reactions.

Predictive Studies on Selectivity and Yield in Succinaldehyde-Mediated Reactions

A significant area of modern computational chemistry is the prediction of reaction outcomes, including selectivity (regio- and stereoselectivity) and yield. mit.edursc.orgnih.govrsc.orgresearchgate.net For reactions involving a symmetrical molecule like succinaldehyde, regioselectivity is not a primary concern in the initial steps. However, in subsequent reactions of its derivatives, predicting the site of reaction is crucial.

Machine learning models, particularly deep neural networks, are increasingly used to predict the selectivity of organic reactions. mit.edursc.org These models are trained on vast datasets of chemical reactions and can learn the subtle electronic and steric features that govern where a reaction is most likely to occur. mit.edursc.org By inputting the structures of the reactants, these models can provide quantitative scores for the likelihood of different products forming. mit.edu

While building predictive models for specific reaction types can be challenging due to the scarcity of highly specific training data, techniques like transfer learning have been successfully applied. nih.gov This involves training a model on a large, general dataset of reactions and then fine-tuning it on a smaller, more specific dataset, such as reactions of dicarbonyl compounds.

Table 2: Computational Approaches for Predicting Reaction Outcomes

| Approach | Description | Application | Reference |

| Quantum Mechanics (QM) | Calculates electronic structure and energies to determine reaction pathways and transition states. | Mechanistic elucidation and energetics. | nih.gov |

| Graph-Convolutional Neural Networks (GCNNs) | Learns from the graph structure of molecules to predict properties and reactivity. | Site selectivity prediction in C-H functionalization and other reactions. | mit.edursc.org |

| Sequence-to-Sequence (Seq2Seq) Models | Treats chemical reactions as a translation problem, converting reactant SMILES strings to product SMILES strings. | Prediction of reaction products from reactants. | frontiersin.orgnih.gov |

| Transfer Learning | A machine learning technique where a model trained on one task is adapted for a second, related task. | Building predictive models for specific reaction classes with limited data. | nih.gov |

Emerging Research Frontiers and Unexplored Avenues

Exploration of Novel Catalytic Systems for Succinaldehyde-Based Transformations

The reactivity of the aldehyde groups in succinaldehyde (B1195056) offers a rich landscape for catalytic transformations. While traditional acid and base catalysis have been employed, modern research is focusing on more sophisticated and selective catalytic systems to control the outcomes of succinaldehyde reactions.

A significant area of development is in the realm of organocatalysis . The use of small organic molecules as catalysts provides a powerful tool for asymmetric synthesis, a key aspect of modern drug discovery and fine chemical production. One of the most notable examples is the organocatalytic dimerization of succinaldehyde. Research has demonstrated that amino acids, particularly L-proline , can effectively catalyze the aldol (B89426) cascade reaction of succinaldehyde. Current time information in Orange County, US.orgsyn.orgorgsyn.orgbris.ac.uk This reaction proceeds through the formation of an enamine intermediate, leading to the creation of a bicyclic enal with high enantiomeric excess. orgsyn.org This chiral building block is a valuable precursor for the synthesis of complex molecules like prostaglandins (B1171923). bris.ac.uk The optimization of this reaction, sometimes requiring a dual-catalyst system with a second catalyst like thiomorpholine (B91149) trifluoroacetate (B77799) to drive the final aldol condensation, showcases the intricate control achievable with organocatalysis. orgsyn.orgbris.ac.uk

Beyond dimerization, the exploration of other organocatalytic transformations of succinaldehyde is an active area of research. The development of catalysts for intermolecular hydroamination, hydration, and hydrolysis reactions using aldehydes as catalysts opens up new possibilities for succinaldehyde. nih.gov These reactions often rely on the principle of temporary intramolecularity, where the catalyst tethers the reactants to facilitate the desired transformation.

While organocatalysis has shown significant promise, the exploration of biocatalysis for succinaldehyde transformations is another burgeoning frontier. nih.gov Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. The use of enzymes for aldehyde synthesis and transformation is a rapidly growing field. nih.gov For instance, carboxylic acid reductases (CARs) can catalyze the reduction of dicarboxylic acids to their corresponding dialdehydes. nih.gov While specific applications to succinic acid for the direct synthesis of succinaldehyde are still under investigation, the potential for a green, enzyme-catalyzed route from a renewable feedstock is a significant driver for future research. Furthermore, the application of lipases for the polycondensation of dicarboxylic acid derivatives with diols to produce polyesters points towards enzymatic routes for creating succinaldehyde-based polymers. researchgate.net

Metal-catalyzed reactions also represent a promising, albeit less explored, avenue for succinaldehyde transformations. youtube.comyoutube.com Transition metal catalysts are known to facilitate a wide range of reactions involving aldehydes, including cross-coupling and cycloaddition reactions. nih.gov The development of specific metal catalysts that can selectively act on one or both aldehyde functionalities of succinaldehyde could lead to the synthesis of novel linear or cyclic compounds with unique properties.

| Catalytic System | Catalyst Example | Transformation | Key Findings & Research Direction |

| Organocatalysis | L-proline | Dimerization (Aldol Cascade) | High enantioselectivity for bicyclic enal synthesis, a key intermediate for prostaglandins. orgsyn.orgbris.ac.uk |

| Thiomorpholine trifluoroacetate | Aldol Condensation | Used in conjunction with L-proline to complete the dimerization process. orgsyn.orgbris.ac.uk | |

| Biocatalysis | Carboxylic Acid Reductases (CARs) | Potential for direct synthesis from succinic acid | A green, enzymatic route from a renewable feedstock is a key research goal. nih.gov |

| Lipases | Polycondensation | Enzymatic synthesis of succinate-based polyesters. researchgate.net | |

| Metal Catalysis | Transition Metal Complexes | Cross-coupling, Cycloaddition | Potential for selective functionalization of aldehyde groups to create novel structures. youtube.comyoutube.com |

Design and Synthesis of Advanced Materials Utilizing Succinaldehyde Adducts

The bifunctional nature of succinaldehyde makes it an excellent candidate for the synthesis of advanced materials, particularly polymers and hydrogels. The use of its stable sodium bisulfite adduct provides a convenient and safer way to handle this reactive dialdehyde (B1249045) in material preparation.

Succinaldehyde is a potent crosslinking agent . wikipedia.org It can react with various functional groups, most notably the amine groups in proteins and other polymers, to form stable covalent bonds. google.com This crosslinking ability is being harnessed to create novel hydrogels with tailored properties. researchgate.netnih.govnih.govexlibrisgroup.comresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound dressings. researchgate.netnih.govnih.govexlibrisgroup.comresearchgate.net

The design of advanced hydrogels using succinaldehyde involves reacting it with natural or synthetic polymers containing amine or hydroxyl groups. For example, polysaccharides like chitosan, which possesses primary amine groups, can be crosslinked with succinaldehyde to form biocompatible and biodegradable hydrogels. nih.gov The degree of crosslinking can be controlled by adjusting the concentration of succinaldehyde, which in turn influences the mechanical properties, swelling behavior, and degradation rate of the hydrogel. researchgate.netnih.gov

Research is also focused on creating stimuli-responsive hydrogels using succinaldehyde. These "smart" materials can undergo a change in their properties in response to external stimuli such as pH, temperature, or the presence of specific biomolecules. This responsiveness is crucial for applications like targeted drug delivery, where the drug is released only at the desired site of action.

Furthermore, succinaldehyde adducts are being explored in the development of controlled-release systems . nih.govnih.gov By incorporating drugs within a succinaldehyde-crosslinked polymer matrix, their release can be sustained over an extended period. This is particularly beneficial for improving patient compliance and reducing the side effects of potent drugs. The use of succinaldehyde sodium bisulfite in these formulations allows for in-situ formation of the crosslinked network under mild conditions, which is essential for encapsulating sensitive therapeutic agents.

| Material Type | Polymer Matrix Example | Crosslinking Chemistry | Potential Applications |

| Hydrogels | Chitosan, Gelatin, Polyvinyl alcohol | Schiff base formation with amine groups, Acetal (B89532) formation with hydroxyl groups | Drug delivery, tissue engineering, wound dressings researchgate.netnih.govnih.govexlibrisgroup.comresearchgate.netnih.gov |

| Stimuli-Responsive Hydrogels | pH-sensitive polymers | pH-labile crosslinks | Targeted drug delivery |

| Controlled-Release Systems | Biodegradable polyesters | Encapsulation within a crosslinked matrix | Sustained release of therapeutics nih.govnih.gov |

Development of Sustainable and Green Chemistry Approaches in Succinaldehyde Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of succinaldehyde. The use of succinaldehyde sodium bisulfite is, in itself, a step towards greener chemistry as it provides a stable, water-soluble, and less hazardous alternative to the volatile and polymerization-prone free aldehyde. google.com

One of the key areas of green chemistry research is the development of sustainable synthesis routes for succinaldehyde. Traditional methods often involve harsh reagents and produce significant waste. Newer, greener approaches focus on using renewable starting materials and environmentally benign reaction conditions. A promising method involves the hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) in water. orgsyn.orgbris.ac.uk This reaction avoids the use of strong acids and organic solvents, making the process inherently safer and more sustainable. Another avenue being explored is the direct oxidation of tetrahydrofuran (B95107) (THF), which can be derived from renewable resources, using milder oxidizing agents and catalysts. wikipedia.org

The application of succinaldehyde sodium bisulfite in aqueous media for various transformations also aligns with green chemistry principles. Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal medium for many chemical reactions. The high water solubility of the bisulfite adduct facilitates its use in aqueous-based processes, reducing the reliance on volatile organic compounds (VOCs).

Furthermore, the use of succinaldehyde as a crosslinking agent for natural polymers like polysaccharides and proteins contributes to the development of biodegradable and biocompatible materials . nih.gov These materials can replace petroleum-based plastics in various applications, leading to a reduction in plastic waste and a more sustainable materials economy.

The exploration of biocatalytic routes for both the synthesis of succinaldehyde and its subsequent transformations represents the pinnacle of green chemistry in this field. nih.gov Enzymatic processes operate under mild conditions, exhibit high selectivity, and utilize renewable feedstocks, thereby minimizing energy consumption and waste generation. The development of robust and efficient biocatalysts for succinaldehyde chemistry is a major goal for future research.

| Green Chemistry Approach | Description | Advantages |

| Sustainable Synthesis | Hydrolysis of 2,5-dimethoxytetrahydrofuran in water. orgsyn.orgbris.ac.uk | Avoids strong acids and organic solvents, uses a potentially bio-based precursor. |

| Use of a Stable Adduct | Application of succinaldehyde sodium bisulfite. google.com | Stable, water-soluble, and less hazardous alternative to free succinaldehyde. |

| Aqueous Reaction Media | Performing reactions in water. | Non-toxic, non-flammable, and abundant solvent, reducing reliance on VOCs. |

| Biodegradable Materials | Crosslinking of natural polymers. nih.gov | Creates sustainable alternatives to petroleum-based plastics. |

| Biocatalysis | Use of enzymes for synthesis and transformations. nih.gov | Mild reaction conditions, high selectivity, renewable feedstocks, minimal waste. |

Q & A

Q. How does sodium bisulfite treatment enable differentiation between methylated and unmethylated cytosines in DNA?

Sodium bisulfite selectively deaminates unmethylated cytosines to uracil under controlled conditions (pH, temperature), while methylated cytosines (5-methylcytosine) remain unchanged. Post-conversion, PCR amplifies uracil as thymine, allowing methylation status determination via sequencing or methylation-specific assays. Critical parameters include reaction time (4–18 hours at 55°C or 1 hour at 95°C) and DNA denaturation to ensure accessibility .

Q. What are critical experimental parameters to optimize during sodium bisulfite conversion for methylation analysis?

- Temperature and incubation time : Maximize deamination efficiency (55°C for 4–18 hours or 95°C for 1 hour) while minimizing DNA degradation (up to 96% degradation observed) .

- DNA denaturation : Use alkaline conditions (e.g., NaOH) to fully denature DNA, ensuring complete bisulfite access to cytosines .

- Fresh reagent preparation : Sodium bisulfite solutions degrade over time, leading to incomplete conversion .

Q. How to design PCR primers for bisulfite-converted DNA?

Primer design must account for reduced sequence complexity post-conversion (uracil replaces unmethylated cytosines). Tools like MethPrimer and BiSearch help avoid regions with high CpG density or unintended secondary structures. Primers should target converted sequences, with a focus on avoiding primer-binding sites containing cytosines susceptible to incomplete conversion .

Q. What safety protocols are recommended for handling sodium bisulfite in laboratory settings?

- Use nitrile gloves and Tyvek® protective clothing to prevent skin contact.

- Ensure daily replacement of clean protective gear to avoid contamination .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from incomplete bisulfite conversion?

- Spike-in controls : Introduce unmethylated non-mammalian DNA (e.g., lambda phage) to quantify conversion efficiency. Incomplete conversion is indicated by residual cytosines in spike-in sequences .